molecular formula C11H10ClNO4 B2889483 3-Chloro-4-(cyanomethoxy)-5-ethoxybenzoic acid CAS No. 713103-75-4

3-Chloro-4-(cyanomethoxy)-5-ethoxybenzoic acid

Cat. No.: B2889483
CAS No.: 713103-75-4
M. Wt: 255.65
InChI Key: GXCAYGTVUVWGRJ-UHFFFAOYSA-N
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Description

3-Chloro-4-(cyanomethoxy)-5-ethoxybenzoic acid is an organic compound with a complex structure that includes a chloro group, a cyanomethoxy group, and an ethoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(cyanomethoxy)-5-ethoxybenzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the chlorination of a suitable benzoic acid derivative, followed by the introduction of the cyanomethoxy and ethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases or acids, appropriate solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods can include the use of microreactors for precise control over reaction parameters, leading to higher yields and reduced waste. The choice of reagents and catalysts is crucial to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(cyanomethoxy)-5-ethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro, cyanomethoxy, and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-Chloro-4-(cyanomethoxy)-5-ethoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Chloro-4-(cyanomethoxy)-5-ethoxybenzoic acid exerts its effects depends on its specific application. In chemical reactions, the functional groups on the compound interact with reagents and catalysts to facilitate the desired transformations. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-(cyanomethoxy)-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    3-Chloro-4-hydroxyphenylacetic acid: Contains a hydroxy group instead of the cyanomethoxy and ethoxy groups.

Uniqueness

3-Chloro-4-(cyanomethoxy)-5-ethoxybenzoic acid is unique due to the combination of its functional groups, which provide distinct reactivity and potential applications. The presence of both cyanomethoxy and ethoxy groups allows for versatile chemical modifications and the synthesis of a wide range of derivatives with tailored properties.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-chloro-4-(cyanomethoxy)-5-ethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO4/c1-2-16-9-6-7(11(14)15)5-8(12)10(9)17-4-3-13/h5-6H,2,4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCAYGTVUVWGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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